molecular formula C20H14N2O2S B14705957 2,2'-(Thiene-2,5-diyl)bis(6-methyl-1,3-benzoxazole) CAS No. 14016-23-0

2,2'-(Thiene-2,5-diyl)bis(6-methyl-1,3-benzoxazole)

Cat. No.: B14705957
CAS No.: 14016-23-0
M. Wt: 346.4 g/mol
InChI Key: UQMMPTXZEGNQBB-UHFFFAOYSA-N
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Description

2,2’-(Thiene-2,5-diyl)bis(6-methyl-1,3-benzoxazole) is an organic compound known for its unique structural properties and applications in various fields. This compound consists of a thiene ring flanked by two 6-methyl-1,3-benzoxazole units, making it a versatile molecule in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Thiene-2,5-diyl)bis(6-methyl-1,3-benzoxazole) typically involves the reaction of 2,5-dibromothiophene with 6-methyl-1,3-benzoxazole under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2,2’-(Thiene-2,5-diyl)bis(6-methyl-1,3-benzoxazole) .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Thiene-2,5-diyl)bis(6-methyl-1,3-benzoxazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Thiene-2,5-diyl)bis(6-methyl-1,3-benzoxazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Thiene-2,5-diyl)bis(6-methyl-1,3-benzoxazole) involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in their function. The compound’s fluorescence properties are attributed to its ability to undergo intramolecular charge transfer, which is crucial for its applications in imaging and optoelectronics .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Thieno[3,2-b]thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
  • 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide)

Uniqueness

2,2’-(Thiene-2,5-diyl)bis(6-methyl-1,3-benzoxazole) stands out due to its unique combination of a thiene core and benzoxazole units, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .

Properties

CAS No.

14016-23-0

Molecular Formula

C20H14N2O2S

Molecular Weight

346.4 g/mol

IUPAC Name

6-methyl-2-[5-(6-methyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole

InChI

InChI=1S/C20H14N2O2S/c1-11-3-5-13-15(9-11)23-19(21-13)17-7-8-18(25-17)20-22-14-6-4-12(2)10-16(14)24-20/h3-10H,1-2H3

InChI Key

UQMMPTXZEGNQBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(S3)C4=NC5=C(O4)C=C(C=C5)C

Origin of Product

United States

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